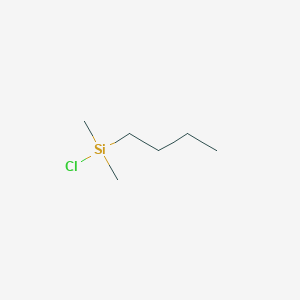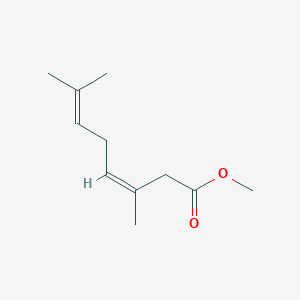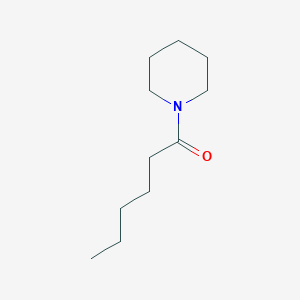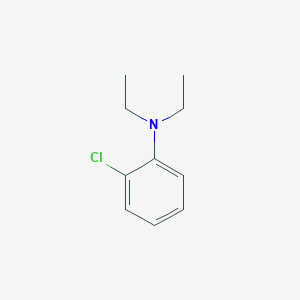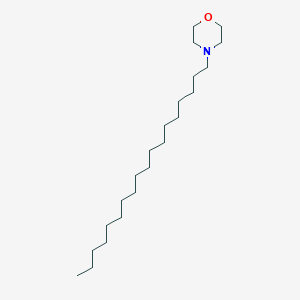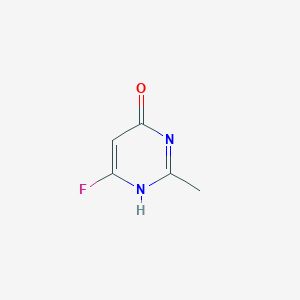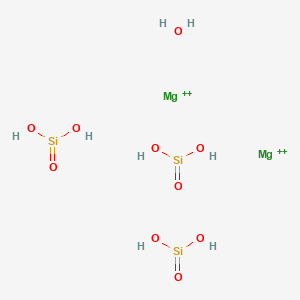
Dimagnesium;dihydroxy(oxo)silane;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimagnesium;dihydroxy(oxo)silane;hydrate, also known as magnesium silicate, is a naturally occurring mineral compound that has been widely studied for its potential applications in various fields. This compound is commonly found in rocks and soil, and it has been used for centuries as a natural remedy for various ailments. In recent years, there has been a growing interest in the scientific community to explore the potential of magnesium silicate in different areas, including synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate is not fully understood, but it is believed to be related to its unique physical and chemical properties. Magnesium silicate has a high surface area, which allows it to adsorb and retain molecules and ions. It also has a high cation exchange capacity, which allows it to exchange cations with other materials. These properties make Dimagnesium;dihydroxy(oxo)silane;hydrate silicate an effective adsorbent and catalyst in various applications.
生化和生理效应
Magnesium silicate has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have antimicrobial properties, which may help to prevent the growth of harmful bacteria. In addition, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using Dimagnesium;dihydroxy(oxo)silane;hydrate silicate in lab experiments is its low toxicity and high biocompatibility. This makes it an ideal material for use in drug delivery systems and other biomedical applications. However, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory. In addition, its physical and chemical properties can vary depending on the synthesis method used, which can affect its performance in different applications.
未来方向
There are many potential future directions for research on Dimagnesium;dihydroxy(oxo)silane;hydrate silicate. One area of interest is the development of new synthesis methods that can produce Dimagnesium;dihydroxy(oxo)silane;hydrate silicate with improved properties and performance. Another area of interest is the exploration of new applications for Dimagnesium;dihydroxy(oxo)silane;hydrate silicate, such as in energy storage and conversion, environmental remediation, and agriculture. Finally, there is a need for more research on the mechanism of action of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate, which could lead to new insights into its potential applications and benefits.
合成方法
Magnesium silicate can be synthesized in the laboratory using various methods, including hydrothermal synthesis, sol-gel method, and precipitation method. In hydrothermal synthesis, Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon sources are mixed in a high-pressure vessel and heated to a high temperature to promote the formation of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate crystals. In the sol-gel method, a solution of Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon precursors is mixed and then dried to form a gel, which is then heated to form Dimagnesium;dihydroxy(oxo)silane;hydrate silicate. In the precipitation method, Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon solutions are mixed, and a precipitate of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate is formed by adding a precipitating agent.
科学研究应用
Magnesium silicate has been extensively studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a filler in polymer composites, and as a sorbent material for the removal of heavy metals from wastewater. In addition, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate has been studied for its potential use in drug delivery systems, as it has been shown to have excellent biocompatibility and low toxicity.
属性
IUPAC Name |
dimagnesium;dihydroxy(oxo)silane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.3H2O3Si.H2O/c;;3*1-4(2)3;/h;;3*1-2H;1H2/q2*+2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOOKKKXXCAMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mg2O10Si3+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14987-04-3 (Parent) |
Source


|
| Record name | Sepiolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
300.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimagnesium;dihydroxy(oxo)silane;hydrate | |
CAS RN |
63800-37-3 |
Source


|
| Record name | Sepiolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
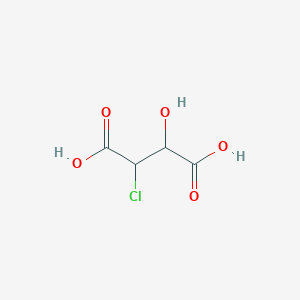
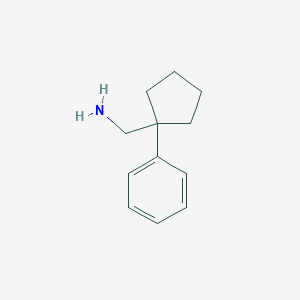
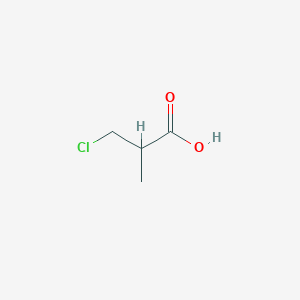
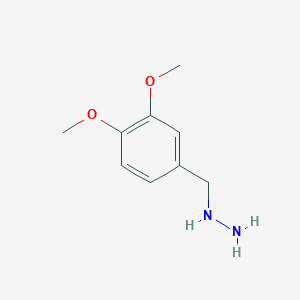
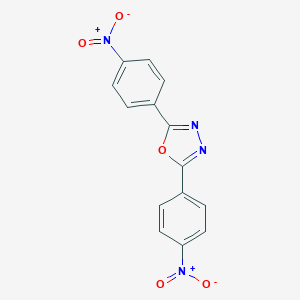
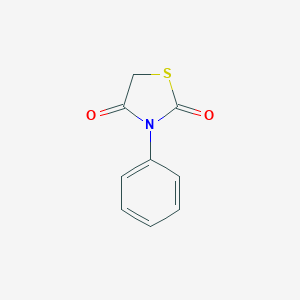
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
